molecular formula C20H32O3 B199683 14S,15R-EpETrE CAS No. 74868-37-4

14S,15R-EpETrE

Cat. No. B199683
CAS RN: 74868-37-4
M. Wt: 320.5 g/mol
InChI Key: JBSCUHKPLGKXKH-KZTFMOQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14S,15R-EpETrE is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This molecule is a stereoisomer of the well-known epoxyeicosatrienoic acid (EET) and has been shown to have significant biological effects. In

Scientific Research Applications

Biological Applications and Metabolism

  • Formation and Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells, when cultured with arachidonic acid, produced low levels of 14,15-epoxyeicosatrienoic acid (14,15-EpETrE). When 14,15-[3H]EpETrE was incubated with these cells, it was metabolized into various derivatives, indicating the active role of EpETrE in human reproductive tissue metabolism (Zosmer et al., 1995).

  • Enzymatic Formation from 14,15-Leukotriene A4 : The enzyme cytosolic epoxide hydrolase can convert 14,15-leukotriene A4 into 14,15-dihydroxy-5,8-cis-10,12-trans-eicosatetraenoic acid (14,15-DHETE), demonstrating another pathway for the formation of 14,15-DHETE, a compound known to modulate human leukocyte functions (Wetterholm et al., 1988).

Vasodilatory Effect and Role in Vascular Function

  • Production in Vascular Smooth Muscle Cells : Rat aortic smooth muscle cell microsomes, upon incubation with arachidonic acid, produced various metabolites including 5(6)-EpETrE and 14(15)-EpETrE, suggesting a role for these metabolites in vascular regulation (Hasunuma et al., 1991).

properties

CAS RN

74868-37-4

Product Name

14S,15R-EpETrE

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1

InChI Key

JBSCUHKPLGKXKH-KZTFMOQPSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Pictograms

Irritant

synonyms

(±)14,15-EpETrE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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